![molecular formula C29H48O2 B1249872 Halosterol A](/img/structure/B1249872.png)
Halosterol A
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Overview
Description
Halosterol A is a 3-oxo steroid that is stigmast-4-en-3-one substituted by a hydroxy group at position 22 (the 22R stereoisomer). Isolated from the whole plants of Haloxylon recurvum, it exhibits chymotrypsin inhibitory activity. It has a role as a metabolite and an EC 3.4.21.1 (chymotrypsin) inhibitor. It is a 22-hydroxy steroid and a 3-oxo-Delta(4) steroid. It derives from a hydride of a stigmastane.
Scientific Research Applications
Chymotrypsin Inhibitory Potential
Halosterol A, along with halosterol B, has been identified as having a significant inhibitory effect on the chymotrypsin enzyme. This discovery was made during a study involving the isolation of these compounds from Haloxylon recurvum, where their structures were elucidated using advanced spectroscopic techniques, including two-dimensional NMR (Hussain et al., 2006).
Structural Configuration Studies
Research has also focused on the structural configuration of halosterol A. A study synthesized the (20R)- and (20S)-epimers of halosterol, highlighting its natural occurrence as a C26-analogue of cholesterol. This research contributes to a deeper understanding of halosterol A's structural aspects (Joseph & Nes, 1981).
Cholinesterase Inhibition
Further exploration into halosterols has revealed their potential in inhibiting cholinesterase enzymes. Haloxysterols A-D, including halosterol A, showed concentration-dependent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. This finding is significant for understanding halosterol A's potential role in treating conditions related to cholinesterase activity (Ahmed et al., 2006).
properties
Molecular Formula |
C29H48O2 |
---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)16-27(31)19(4)24-10-11-25-23-9-8-21-17-22(30)12-14-28(21,5)26(23)13-15-29(24,25)6/h17-20,23-27,31H,7-16H2,1-6H3/t19-,20+,23-,24+,25-,26-,27+,28-,29+/m0/s1 |
InChI Key |
LXRLKMAYPPIRJM-GACZPLPESA-N |
Isomeric SMILES |
CC[C@H](C[C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)C(C)C |
Canonical SMILES |
CCC(CC(C(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)C(C)C |
synonyms |
20-isohalosterol 24,24-dimethylchol-5-en-3beta-ol 26,27-bisnorcampesterol halosterol halosterol A halosterol B halosterol, (3beta,20S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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